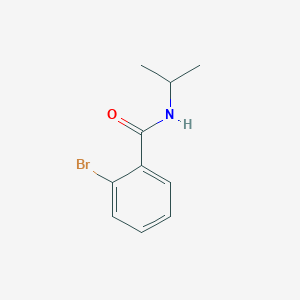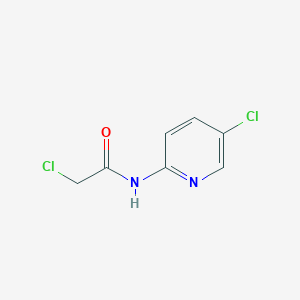
4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
描述
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a pyrazole derivative, characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety at position 1
作用机制
Target of Action
A structurally similar compound was found to have a high affinity for αvβ6 integrin
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
A related compound was found to have antipromastigote activity, suggesting it may affect pathways related to the life cycle of certain parasites .
Pharmacokinetics
A structurally similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability when administered in this manner.
Result of Action
A related compound was found to have significant effects on the level of acetylcholinesterase (ache) in treated groups compared to control groups . This suggests that 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid may have similar effects.
生化分析
Biochemical Properties
The 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has been used in the synthesis of ligands that have shown catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Molecular Mechanism
It is known to be involved in the synthesis of ligands that have shown catalytic properties in the oxidation reaction of catechol to o-quinone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the cyclocondensation of 3,5-dimethylpyrazole with a suitable butanoic acid derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 4-bromobutanoic acid in the presence of a base such as potassium carbonate, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反应分析
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanol or 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanal.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
科学研究应用
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the butanoic acid moiety.
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: A brominated analog with similar structural features.
2-(3,4-Dimethyl-1H-pyrazol-1-yl)succinic acid: A related compound with a succinic acid moiety instead of butanoic acid.
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the pyrazole ring and the butanoic acid moiety, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNVIJAPHVWBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390169 | |
| Record name | 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890593-72-3 | |
| Record name | 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)

![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)

